4-methoxy-2-(1H-pyrazol-1-yl)benzonitrile
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Overview
Description
4-Methoxy-2-(1H-pyrazol-1-yl)benzonitrile is a chemical compound with the molecular formula C11H9N3O and a molecular weight of 199.21 g/mol . It is a solid at room temperature and appears as a white to light yellow powder or crystal . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2-(1H-pyrazol-1-yl)benzonitrile typically involves the reaction of 4-methoxybenzonitrile with 1H-pyrazole under specific conditions. One common method includes the use of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the pyrazole ring is introduced to the benzonitrile moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-(1H-pyrazol-1-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The pyrazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 4-methoxy-2-(1H-pyrazol-1-yl)benzylamine.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
4-Methoxy-2-(1H-pyrazol-1-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-methoxy-2-(1H-pyrazol-1-yl)benzonitrile involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The nitrile group can also participate in binding interactions, influencing the compound’s overall biological activity . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzonitrile: Lacks the pyrazole ring, making it less versatile in biological applications.
2-(1H-Pyrazol-1-yl)benzonitrile: Lacks the methoxy group, affecting its chemical reactivity and biological properties.
4-Methoxy-2-(1H-pyrazol-1-yl)phenylboronic acid: Contains a boronic acid group, which can be used in cross-coupling reactions.
Uniqueness
4-Methoxy-2-(1H-pyrazol-1-yl)benzonitrile is unique due to the presence of both the methoxy and pyrazole groups, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of applications in various fields, making it a valuable compound for research and development .
Properties
CAS No. |
1200536-22-6 |
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Molecular Formula |
C11H9N3O |
Molecular Weight |
199.21 g/mol |
IUPAC Name |
4-methoxy-2-pyrazol-1-ylbenzonitrile |
InChI |
InChI=1S/C11H9N3O/c1-15-10-4-3-9(8-12)11(7-10)14-6-2-5-13-14/h2-7H,1H3 |
InChI Key |
QRRHHEJIOSTXJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C#N)N2C=CC=N2 |
Origin of Product |
United States |
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